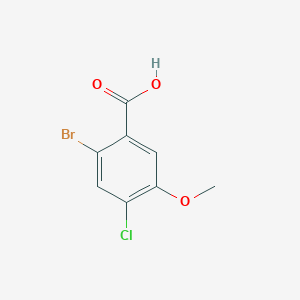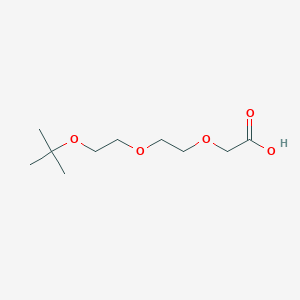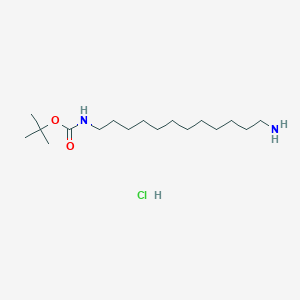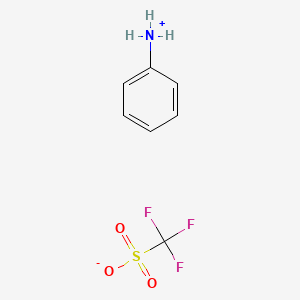
3,4-Bis(trifluoromethyl)benzamide
Vue d'ensemble
Description
3,4-Bis(trifluoromethyl)benzamide, also known as BTMBA, is a molecule of the amide family. It is a white, odorless, crystalline solid, with a molecular weight of 270.2 g/mol and a melting point of 111-112 °C. BTMBA is a widely used reagent in organic synthesis, and has been used in a variety of scientific research applications, including drug design and development, biochemistry, and physiology.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Semifluorinated Organo-soluble Polyamides : 3,4-Bis(trifluoromethyl)benzamide derivatives were used to synthesize new polyamides with high molecular weights and glass-transition temperatures up to 261°C, exhibiting good thermal stability and mechanical properties (Bera et al., 2012).
Synthesis of Impurities in Pharmaceutical Compounds : A method for synthesizing a compound structurally related to 3,4-Bis(trifluoromethyl)benzamide, which is an impurity in crude Roflumilast, has been developed, highlighting its relevance in pharmaceutical research (Zhang et al., 2014).
Creation of Novel Fluorinated Polyimides : The synthesis of novel diamine monomers derived from 3,4-Bis(trifluoromethyl)benzamide led to the development of fluorinated polyimides with high thermal stability and good solubility in organic solvents (Banerjee et al., 2003).
Material Science and Engineering
Development of Organogelators : A bis-benzamide derivative of 3,4-Bis(trifluoromethyl)benzamide was used to create a gel of perfluorotributylamine, demonstrating its application in material science and engineering (Loiseau et al., 2002).
Preparation of Thermally Stable Polyimides : Research showed the use of asymmetric fluorinated aromatic diamines related to 3,4-Bis(trifluoromethyl)benzamide in creating polyimides with good thermal stability and dielectric properties (Bu et al., 2011).
Application in Electroactive Aromatic Polyamides : The integration of a 3,4-Bis(trifluoromethyl)benzamide moiety into polyamides led to the development of electroactive materials with high thermal stability and good mechanical properties (Hsiao & Wu, 2017).
Other Applications
Synthesis of High Transparency Polyimides : Researchers synthesized novel polyimides using 3,4-Bis(trifluoromethyl)benzamide derivatives, which resulted in highly transparent, colorless films with good mechanical properties (Yang et al., 2006).
Design of Dual Receptor Probes : A study reported the synthesis of analogues derived from 3,5-bis(trifluoromethyl)benzamide, demonstrating its potential in the design of dual receptor probes for biomedical applications (Swarna et al., 2007).
Propriétés
IUPAC Name |
3,4-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)5-2-1-4(7(16)17)3-6(5)9(13,14)15/h1-3H,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTGGHCJVSXBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)






